molecular formula C18H16N2O2 B1456843 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS No. 1428139-15-4

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No. B1456843
M. Wt: 292.3 g/mol
InChI Key: NFPNFEIKQVQLII-UHFFFAOYSA-N
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Description

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.

Mechanism Of Action

The mechanism of action of 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves the inhibition of reactive oxygen species (ROS) and the reduction of oxidative stress. This compound has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce lipid peroxidation, increase antioxidant enzyme activity, and decrease pro-inflammatory cytokines. Additionally, this compound has been found to have a protective effect on various organs such as the liver, kidney, and heart.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent analogs. Additionally, the use of nanotechnology to enhance the solubility and bioavailability of this compound could also be explored.

Scientific Research Applications

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has shown promising results in various scientific research applications. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

6-(5-methylfuran-2-yl)-2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)20-18(19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPNFEIKQVQLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C(=O)C2)N=C(N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 2
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 3
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 4
Reactant of Route 4
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 5
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 6
6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

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